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Compound of Interest

4-bromo-N,N-dimethyl-3-
Compound Name:
nitroaniline

cat. No.: B1331253

Application Note

This document provides a detailed experimental protocol for the nitration of 4-bromo-N,N-
dimethylaniline to synthesize 4-bromo-N,N-dimethyl-2-nitroaniline. This electrophilic aromatic
substitution reaction is a key transformation in the synthesis of various chemical intermediates.
The protocol is intended for researchers and professionals in organic chemistry, drug
development, and materials science.

The reaction involves the use of a nitrating mixture, typically a combination of concentrated
nitric acid and sulfuric acid, to generate the nitronium ion (NOz2%) in situ. The regioselectivity of
the reaction is directed by the activating and ortho-, para-directing N,N-dimethylamino group
and the deactivating but ortho-, para-directing bromo group. Due to the strong activating effect
of the dimethylamino group, the reaction is highly exothermic and requires careful temperature
control to prevent side reactions and ensure the desired product's selective formation.

Experimental Protocol

Objective: To synthesize 4-bromo-N,N-dimethyl-2-nitroaniline via the nitration of 4-bromo-N,N-
dimethylaniline.

Materials:

e 4-bromo-N,N-dimethylaniline
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e Concentrated Sulfuric Acid (98%)

e Concentrated Nitric Acid (70%)

e ICce

e Deionized Water

e Sodium Bicarbonate (Saturated Solution)

e Brine (Saturated Sodium Chloride Solution)

e Anhydrous Magnesium Sulfate or Sodium Sulfate

o Ethanol or Methanol (for recrystallization)

e Dichloromethane or Ethyl Acetate (for extraction)

Equipment:

¢ Round-bottom flask

o Magnetic stirrer and stir bar

e Dropping funnel

e Thermometer

e |ce bath

e Separatory funnel

e Bichner funnel and flask

e Rotary evaporator

e Melting point apparatus

e NMR spectrometer
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Procedure:

Preparation of the Aniline Solution: In a round-bottom flask equipped with a magnetic stirrer
and a thermometer, dissolve 4-bromo-N,N-dimethylaniline (1.0 eq) in concentrated sulfuric
acid (98%) at room temperature. Cool the resulting solution to 0-5 °C in an ice bath with
continuous stirring.

Preparation of the Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric
acid (70%, 1.1 eq) to an equal volume of concentrated sulfuric acid (98%). Cool this mixture
to 0-5 °C in an ice bath.

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-
bromo-N,N-dimethylaniline sulfate from step 1, ensuring the temperature of the reaction
mixture is maintained between 0-10 °C. The addition should be carried out over a period of
30-60 minutes.

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at O-
10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-
layer chromatography (TLC).

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will
precipitate the crude product.

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated
sodium bicarbonate solution until the pH is approximately 7. The crude product can then be
collected by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized
water until the washings are neutral.

Purification: The crude 4-bromo-N,N-dimethyl-2-nitroaniline can be purified by
recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final
product as a crystalline solid.

Characterization: The purified product should be characterized by determining its melting
point and by spectroscopic methods such as *H NMR and *3C NMR to confirm its identity and

purity.
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Data Presentation

Parameter

Starting Material: 4-bromo-
N,N-dimethylaniline

Product: 4-bromo-N,N-
dimethyl-2-nitroaniline

Molecular Formula CsH10BrN CsHoBrN20:2
Molecular Weight 200.08 g/mol 245.07 g/mol
CAS Number 586-77-6 829-02-7
] ) ) Yellow to orange crystalline
Appearance White to off-white solid ]
solid
) ) Data not available in searched
Melting Point 55-57 °C

literature

1H NMR (CDCls, & ppm)

7.31 (d, 2H), 6.63 (d, 2H), 2.93
(s, 6H)[1]

Data not available in searched

literature

13C NMR (CDCls, & ppm)

149.1, 131.9, 113.8, 109.1,

Data not available in searched

40.5[2] literature
Purity (Typical) >97% >97%
_ _ Data not available in searched
Yield Not Applicable

literature

Note: Specific quantitative data for the product, such as melting point, NMR shifts, and yield,
were not available in the searched literature. The provided protocol is based on established

methods for the nitration of analogous compounds.

Experimental Workflow
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Workflow for the Nitration of 4-bromo-N,N-dimethylaniline

Dissolve 4-bromo-N,N-dimethylaniline Prepare nitrating mixture
in concentrated H2SOa4 (HNOs3 + H2S0a4)
Cool solution to 0-5 °C Cool nitrating mixture to 0-5 °C

Slowly add nitrating mixture

to aniline solution at 0-10 °C

Stir at 0-10 °C for 1-2 hours
(Monitor by TLC)

Pour reaction mixture
onto crushed ice

Neutralize with NaHCOs solution

Collect crude product by filtration

Recrystallize from ethanol/methanol

Characterize product
(MP, NMR)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-bromo-N,N-dimethyl-2-nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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